Tetrabutylammonium heptadecafluorooctanesulfonate

描述

It is also referred to as heptadecafluorooctanesulfonic acid tetrabutylammonium salt or perfluorooctanesulfonic acid tetrabutylammonium salt . This compound is characterized by its high molecular weight and the presence of both tetrabutylammonium and perfluorooctanesulfonate groups, making it a valuable ionic liquid .

准备方法

The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with heptadecafluorooctanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .

化学反应分析

Tetrabutylammonium heptadecafluorooctanesulfonate can undergo various chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include strong acids and bases, as well as other ionic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of the tetrabutylammonium or perfluorooctanesulfonate groups .

科学研究应用

Ionic Liquid as a Model for Perfluorocarbon Replacement

TBA-HDFOS serves as a model ionic liquid for exploring alternatives to perfluorocarbons (PFCs) in oxygen therapeutics. PFCs are known for their ability to dissolve large amounts of gases, which is crucial in medical applications such as blood substitutes and oxygen delivery systems. The use of TBA-HDFOS could potentially reduce environmental and health risks associated with PFCs due to its lower toxicity and biodegradability .

Electropolymerization Support

In the field of materials science, TBA-HDFOS has been utilized as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives. This process is essential for creating superhydrophobic surfaces that have applications in self-cleaning materials, anti-corrosion coatings, and water-repellent textiles. The ionic liquid enhances the polymerization process by improving conductivity and facilitating the formation of a uniform polymer layer .

Membrane Technology

TBA-HDFOS has been investigated for its role in membrane technologies, particularly in gas separation processes. Its unique properties allow it to be incorporated into polymer-based membranes, enhancing their performance in separating gases such as CO2 from industrial emissions. Studies have shown that membranes containing TBA-HDFOS exhibit improved selectivity and permeability compared to traditional materials .

Environmental Remediation

Due to its stability and resistance to degradation, TBA-HDFOS is being explored for applications in environmental remediation. Specifically, it can be used in the extraction and removal of perfluoroalkyl substances (PFAS) from contaminated water sources. Its ability to form complexes with these persistent pollutants makes it a promising candidate for developing effective remediation strategies .

Gas Permeation Properties

Research into the gas permeation properties of TBA-HDFOS has revealed its potential use in gas storage and transport applications. The compound exhibits favorable characteristics that allow it to selectively permeate certain gases while blocking others, making it useful for applications in gas sensors and separation technologies .

Case Study 1: Electropolymerization of EDOT Derivatives

- Objective: To create superhydrophobic surfaces using TBA-HDFOS as an electrolyte.

- Findings: The incorporation of TBA-HDFOS improved the electrochemical stability of the polymer films, resulting in enhanced hydrophobicity.

- Application: Development of self-cleaning surfaces.

Case Study 2: Gas Separation Membranes

- Objective: To evaluate the performance of membranes containing TBA-HDFOS for CO2 separation.

- Findings: Membranes displayed increased permeability and selectivity for CO2 over N2 compared to conventional polymer membranes.

- Application: Industrial carbon capture technologies.

作用机制

The mechanism of action of tetrabutylammonium heptadecafluorooctanesulfonate involves its ability to act as an ionic liquid, facilitating various chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, but they often include interactions with other ionic compounds and the stabilization of reaction intermediates .

相似化合物的比较

Tetrabutylammonium heptadecafluorooctanesulfonate can be compared with other similar compounds, such as tetrabutylammonium nonafluorobutanesulfonate and heptadecafluorooctanesulfonic acid potassium salt . These compounds share similar ionic properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its combination of tetrabutylammonium and perfluorooctanesulfonate groups, which provide distinct advantages in certain applications .

生物活性

Tetrabutylammonium heptadecafluorooctanesulfonate (TBHOS) is a fluorinated ionic liquid that has garnered attention for its potential applications and biological implications. This article explores the biological activity of TBHOS, focusing on its toxicity, carcinogenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

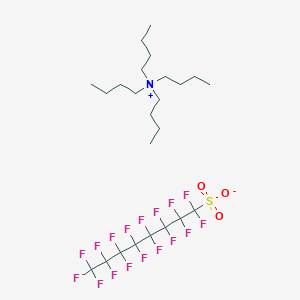

This compound is a quaternary ammonium salt with the following chemical structure:

It is characterized by a hydrophobic perfluorinated tail and a hydrophilic tetrabutylammonium head, which contributes to its unique properties as an ionic liquid.

Toxicological Profile

Acute Toxicity : TBHOS has been classified as having moderate acute toxicity. Inhalation and oral exposure can lead to adverse health effects, including respiratory distress and gastrointestinal irritation. The compound is associated with several hazard codes indicating potential health risks, including carcinogenicity and reproductive toxicity .

Carcinogenicity Studies : Research indicates that compounds related to TBHOS, particularly perfluorooctane sulfonate (PFOS), exhibit carcinogenic properties in animal models. A study conducted on Sprague Dawley rats demonstrated increased tumor incidence following prolonged exposure to PFOS, suggesting that TBHOS may share similar risks due to its structural analogies .

| Study | Organism | Exposure Duration | Findings |

|---|---|---|---|

| Butenhoff et al. (2012) | Rats | 2 years | Increased liver tumors observed |

| Benninghoff et al. (2012) | Rainbow Trout | 6 months | Tumor promotion after aflatoxin B1 initiation |

Mechanistic Insights

TBHOS's biological activity can be attributed to several mechanisms:

- Genotoxicity : Studies have shown that PFOS can induce DNA damage in mammalian cells, raising concerns about the genotoxic potential of TBHOS .

- Oxidative Stress : Exposure to fluorinated compounds like TBHOS can lead to oxidative stress, which is implicated in various pathophysiological conditions including cancer .

- Endocrine Disruption : Fluorinated compounds have been reported to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

Environmental Impact

The persistence of TBHOS in the environment raises significant ecological concerns. It is categorized as a persistent organic pollutant (POP), capable of bioaccumulation in aquatic organisms. Studies indicate that the compound can accumulate in fish tissues, posing risks to higher trophic levels in aquatic ecosystems .

Case Studies

- PFAS Contamination : A case study highlighted the contamination of water sources with PFAS compounds, including TBHOS. This has led to increased monitoring and regulatory scrutiny due to potential health risks associated with long-term exposure.

- Bioremediation Efforts : Research into bioremediation techniques for removing fluorinated compounds from contaminated sites has shown promise. Some studies suggest that certain microbial strains can degrade or transform these compounds, reducing their environmental impact .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that this compound, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to this compound for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。